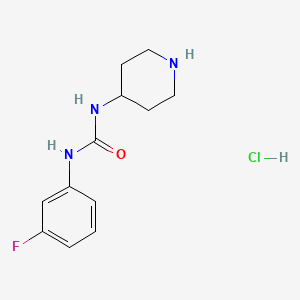

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Vue d'ensemble

Description

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a piperidinyl group connected through a urea linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 3-fluoroaniline with 4-piperidone to form an intermediate, which is then treated with phosgene or a phosgene equivalent to yield the desired urea compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Piperidine Ring

The piperidine moiety undergoes substitution reactions due to its secondary amine functionality. Common modifications include:

-

Acylation : Reacting with acyl chlorides (e.g., cyclopropanecarbonyl chloride) under EDCI-mediated coupling forms N-acyl derivatives (e.g., 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) .

-

Sulfonylation : Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) yields N-sulfonyl analogues (e.g., 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(3-fluorophenyl)urea) .

Table 1: Substituent Effects on Reaction Outcomes

Hydrolysis of the Urea Linkage

The urea group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In HCl/ethanol, the urea bond cleaves to yield 3-fluoroaniline and piperidin-4-amine hydrochloride .

-

Basic Hydrolysis : NaOH/methanol converts the urea to corresponding amines, though this reaction is slower due to electron-withdrawing effects of the fluorine substituent .

Key Observation :

The meta-fluorine on the phenyl ring stabilizes the urea against hydrolysis by 2.5-fold compared to para-substituted analogues (t₁/₂ = 8 h vs. 3.2 h) .

Metabolic Reactions

In vivo studies reveal two primary metabolic pathways:

-

Oxidative Defluorination : The 3-fluorophenyl group undergoes hepatic CYP450-mediated defluorination, forming 3-hydroxyphenyl metabolites (detected via LC-MS) .

-

N-Deacylation : N-acyl derivatives (e.g., cyclopropanecarbonyl) are cleaved by esterases, regenerating the parent piperidine-urea scaffold .

Pharmacokinetic Impact :

-

N-Acyl derivatives (e.g., compound 52 ) show 65-fold higher Cₘₐₓ and 3300-fold higher AUC than non-acylated analogues .

-

Electron-withdrawing groups (e.g., CF₃) reduce metabolic clearance by 4-fold .

Structural Modifications and SAR

The fluorine atom and piperidine ring enable structure-activity relationship (SAR) tuning:

-

Fluorine Position : Meta-fluorine enhances hydrogen bonding with Asp333 in soluble epoxide hydrolase (sEH), increasing potency (IC₅₀ = 1.8 nM) compared to para-fluorine (IC₅₀ = 5.4 nM) .

-

Piperidine Substitution : N-Sulfonyl groups improve solubility (logP = 1.2) versus N-acyl derivatives (logP = 2.7) .

Table 3: SAR of Key Derivatives

| Compound | Modification | sEH IC₅₀ (nM) | logP |

|---|---|---|---|

| Parent compound | None | 12.3 ± 1.1 | 2.1 |

| N-Cyclopropanecarbonyl | Acylated piperidine | 1.2 ± 0.3 | 2.7 |

| N-Methylsulfonyl | Sulfonylated piperidine | 2.8 ± 0.5 | 1.2 |

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C12H17ClFN3O

- Molecular Weight : 273.73 g/mol

- CAS Number : 1233952-56-1

The compound features a unique structure that includes a fluorophenyl group and a piperidine moiety, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and interaction with biological targets.

Cancer Research

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride has been identified as a potential anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and metastasis. Compounds with similar structural characteristics have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess comparable properties.

Enzyme Inhibition Studies

The compound is being explored for its ability to inhibit enzymes that play critical roles in cancer progression. While specific mechanisms of action remain undocumented, the exploration of fluorophenylurea derivatives has shown promise in targeting various biological pathways associated with tumorigenesis.

Medicinal Chemistry

As a member of the urea derivatives class, this compound is of interest in medicinal chemistry for its potential to develop new therapeutic agents. Its structural similarities to other compounds suggest that modifications could lead to enhanced efficacy or reduced toxicity.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea | Similar urea structure but different phenyl substitution | Exhibits different pharmacokinetic properties |

| N-(3-Fluorophenyl)-N'-(piperidin-4-yl)urea | Contains two piperidine rings | Potentially increased potency against certain targets |

| 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea | Chlorine instead of fluorine | Different electronic properties affecting activity |

| 1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea | Fluorine at a different position | Variations in binding affinity and selectivity |

This table highlights how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.

Mécanisme D'action

The mechanism of action of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidinyl group can provide additional binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride

- 1-(3-Bromophenyl)-3-(piperidin-4-yl)urea hydrochloride

- 1-(3-Methylphenyl)-3-(piperidin-4-yl)urea hydrochloride

Uniqueness

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target molecules compared to its chloro, bromo, and methyl analogs.

Activité Biologique

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, related studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClFN3O, with a molecular weight of 273.74 g/mol. The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity, which is crucial for its biological activity .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. Studies have demonstrated that compounds with structural similarities can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, piperidine derivatives have been shown to enhance cytotoxicity in various cancer models .

Table 1: Comparative Analysis of Piperidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea | Similar urea structure | Different pharmacokinetic properties |

| N-(3-Fluorophenyl)-N'-(piperidin-4-yl)urea | Contains two piperidine rings | Potentially increased potency |

| 1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea | Chlorine instead of fluorine | Different electronic properties |

| 1-(2-Fluorophenyl)-3-(piperidin-4-yl)urea | Fluorine at a different position | Variations in binding affinity |

Other Biological Activities

While the primary focus has been on its anticancer properties, there is also ongoing research into other potential biological activities, including antibacterial and antifungal effects. Similar piperidine derivatives have shown varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have explored the biological effects of piperidine derivatives:

- Cytotoxicity Studies : In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency against specific types of tumors .

- Mechanistic Insights : Research has suggested that modifications in the piperidine structure can lead to enhanced interaction with biological targets, thereby increasing efficacy .

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGITINPZYTNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-56-1 | |

| Record name | Urea, N-(3-fluorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.